Boc-N-methyl-L-isoleucine

Catalog No.
S679824
CAS No.
52498-32-5
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-L-isoleucine

CAS Number

52498-32-5

Product Name

Boc-N-methyl-L-isoleucine

IUPAC Name

(2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1

InChI Key

HTBIAUMDQYXOFG-IUCAKERBSA-N

SMILES

Array

Synonyms

Boc-N-methyl-L-isoleucine;52498-32-5;Boc-N-Me-Ile-OH;(2S,3S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoicacid;Boc-N-a-methyl-L-isoleucine;(2s,3s)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylpentanoicacid;Boc-MeIle-OH;AmbotzBAA1109;SCHEMBL67051;Boc-N-|A-Methyl-L-isoleucine;TMA028;02678_FLUKA;Boc-N-alpha-Methyl-L-isoleucine;CTK8B1817;HTBIAUMDQYXOFG-IUCAKERBSA-N;MolPort-003-925-256;ZINC2539575;ANW-31481;MFCD00066105;SBB065929;AKOS015892886;AM81858;CS19109;AJ-38896;AK-81131

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Boc-N-methyl-L-isoleucine is a derivative of the essential amino acid L-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on its N-methylated alpha-amino function. This structure is specifically designed for its incorporation into peptide chains to confer critical pharmacokinetic advantages. The N-methyl group enhances metabolic stability by sterically shielding the adjacent peptide bond from proteolytic enzyme degradation, while also improving membrane permeability by reducing hydrogen bonding capacity, which is a common strategy for increasing oral bioavailability.

Direct substitution of Boc-N-methyl-L-isoleucine with its unmethylated counterpart (Boc-L-isoleucine) or an improperly selected analog is frequently unviable in a controlled synthesis workflow. The N-methyl group introduces significant steric hindrance, which lowers the nucleophilicity of the secondary amine and physically obstructs the coupling site. This necessitates the use of more potent, and often more expensive, coupling reagents (e.g., HATU instead of HBTU) and may require longer reaction times or microwave-assisted protocols to achieve acceptable yields. Attempting to use standard coupling conditions designed for primary amines can result in dramatically reduced yields or complete reaction failure, compromising process efficiency and increasing the cost per synthesis.

Enables Orthogonal Synthesis Strategies Incompatible with Fmoc-Protected Alternatives

The Boc protecting group is strategically acid-labile, requiring strongly acidic conditions for removal, whereas the common alternative Fmoc group is base-labile. Boc deprotection is typically achieved with trifluoroacetic acid (TFA) at a pH of approximately 1-2, while Fmoc deprotection uses 20% piperidine in DMF, a solution with a pH around 11. This fundamental difference of over 9 pH units allows for a fully orthogonal protection scheme. A chemist can selectively deprotect the Boc group on N-methyl-L-isoleucine without affecting base-labile side-chain protecting groups present elsewhere in the molecule, a critical requirement for synthesizing complex or modified peptides that is impossible when using the Fmoc equivalent.

Evidence DimensionDeprotection Reagent pH
Target Compound DatapH 1-2 (using Trifluoroacetic Acid)
Comparator Or BaselineFmoc-N-methyl-L-isoleucine: pH ~11 (using 20% Piperidine in DMF)
Quantified Difference>9 pH units
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) deprotection protocols.

This chemical orthogonality is essential for process control in complex syntheses, preventing unintended deprotection and catastrophic failure of a multi-step synthesis.

Superior Solubility Profile for Process Handling and Reaction Efficiency

Computational studies show that N-methylation significantly increases the polarity and dipole moment of amino acid derivatives compared to their unmethylated analogs. A DFT study calculated the dipole moment of an N-methylated isoleucine derivative (Ac-N-Me-Ile-OMe) to be 4.16 Debye, a 64.4% increase over the 2.53 Debye calculated for the corresponding unmethylated isoleucine derivative (Ac-Ile-OMe). This increased polarity enhances solubility in common polar organic solvents used in synthesis, such as DMF. Improved solubility simplifies material handling, ensures homogenous reaction conditions, and can help mitigate aggregation-related issues that often plague the synthesis of hydrophobic peptides.

Evidence DimensionCalculated Dipole Moment (Debye)
Target Compound Data4.16 D (for Ac-N-Me-Ile-OMe)
Comparator Or BaselineUnmethylated analog (Ac-Ile-OMe): 2.53 D
Quantified Difference64.4% increase
ConditionsDensity Functional Theory (DFT) calculation at the B3LYP/6-311++G(d,p) level of theory.

Enhanced solubility simplifies process development and execution, reducing the risk of failed batches due to poor reagent dissolution or product aggregation.

Mandatory Precursor for High-Value Immunosuppressive Natural Product Analogs

Boc-N-methyl-L-isoleucine is a critical building block for the synthesis of analogs of high-value, complex natural products. The prominent immunosuppressant drug Cyclosporin A, for example, is a cyclic peptide containing seven N-methylated amino acids. Its biological activity is critically dependent on a specific three-dimensional conformation maintained by this extensive N-methylation, which is required for binding to its intracellular target, cyclophilin. Substituting the N-methylated residues with their unmethylated counterparts would drastically alter the peptide's conformation and abolish its therapeutic activity. Therefore, for research and development programs focused on this class of molecules, procuring the correct N-methylated building block is not a matter of optimization but a fundamental requirement for achieving the target structure and function.

Evidence DimensionRequirement for Biological Activity of Cyclosporin-class Peptides
Target Compound DataRequired for correct backbone conformation and target binding
Comparator Or BaselineUnmethylated L-isoleucine: Leads to incorrect conformation and loss of biological activity
Quantified DifferenceQualitative but absolute: essential vs. non-functional
ConditionsSynthesis of Cyclosporin A and its structural analogs for immunosuppressive applications.

For synthesizing specific, high-value therapeutic targets like Cyclosporin analogs, this exact compound is a non-substitutable, mission-critical raw material.

Complex Peptide Synthesis Requiring Orthogonal Protection Schemes

This compound is the correct choice when synthesizing peptides that contain base-labile side-chain protecting groups. The acid-labile Boc group allows for selective N-terminal deprotection without compromising the integrity of other sensitive functionalities, a level of process control that is unattainable with the corresponding Fmoc-protected amino acid.

Synthesis of Cyclosporin Analogs and Other N-Methylated Cyclic Peptides

In the synthesis of cyclosporin analogs or other natural products where N-methylation is integral to the target's structure and bioactivity, Boc-N-methyl-L-isoleucine is a non-negotiable precursor. Its use is dictated by the structure-activity relationship of the final target molecule, making it an essential raw material for specific drug discovery programs.

Improving Processability of Hydrophobic or Aggregation-Prone Peptides

For peptide sequences known to be difficult due to poor solubility or aggregation, the enhanced polarity and solubility profile of this N-methylated building block can be a significant process advantage. Its superior dissolution characteristics in common synthesis solvents can lead to more reliable reaction kinetics and higher crude purity compared to its unmethylated counterpart.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.16270821 Da

Monoisotopic Mass

245.16270821 Da

Heavy Atom Count

17

Wikipedia

Boc-N-Methyl-L-isoleucine

Dates

Last modified: 08-15-2023

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